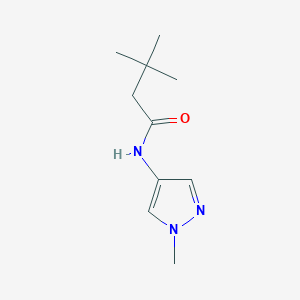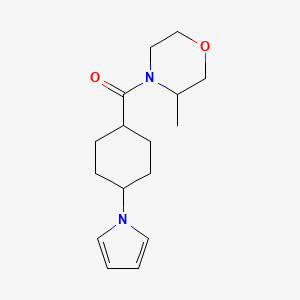![molecular formula C12H20N2O3 B7559073 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7559073.png)
1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as CB1 receptor antagonist and has been found to have significant effects on the central nervous system.
Mechanism of Action
The mechanism of action of 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone involves its interaction with the CB1 receptors in the central nervous system. It acts as an antagonist to these receptors, which results in the inhibition of the effects of endocannabinoids such as anandamide and 2-arachidonoylglycerol.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects on the central nervous system. It has been shown to decrease the release of dopamine and glutamate, which are neurotransmitters that play a significant role in various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone in lab experiments is its ability to selectively target the CB1 receptors in the central nervous system. This makes it a valuable tool for studying the effects of CB1 receptor antagonists on various neurological disorders. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Future Directions
1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone has several potential future directions for research. One direction is the development of more potent and selective CB1 receptor antagonists for the treatment of various neurological disorders. Another direction is the investigation of the effects of this compound on other physiological systems such as the immune system and the cardiovascular system. Additionally, the potential use of this compound as a tool for studying the endocannabinoid system and its role in various physiological processes is an area of future research.
Synthesis Methods
The synthesis of 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone involves several steps. The first step involves the reaction of 4-(Cyclobutanecarbonyl)piperazine with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography.
Scientific Research Applications
1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone has been extensively studied for its potential applications in various fields. In the field of neuroscience, this compound has been found to have significant effects on the central nervous system. It acts as a CB1 receptor antagonist and has been found to have potential applications in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
properties
IUPAC Name |
1-[4-(cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-17-9-11(15)13-5-7-14(8-6-13)12(16)10-3-2-4-10/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYKXCIPTZWWIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCN(CC1)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Cyclopentylcarbonyl)phenyl]acetamide](/img/structure/B7558991.png)
![1-(1,3-benzothiazol-2-yl)-N-[3-[(2-methoxyacetyl)amino]phenyl]piperidine-3-carboxamide](/img/structure/B7558997.png)


![2-[4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl]-N-phenylacetamide](/img/structure/B7559016.png)
![N-[4-(dimethylamino)-2-methylphenyl]-2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetamide](/img/structure/B7559032.png)
![2-[[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]methyl]indolizine-1-carbonitrile](/img/structure/B7559047.png)
![N-[4-[[4-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl]methyl]-1,3-thiazol-2-yl]-N-ethylacetamide](/img/structure/B7559051.png)
![[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7559059.png)
![ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7559060.png)
![N-[(2-phenoxypyridin-4-yl)methyl]propanamide](/img/structure/B7559071.png)
![2-methyl-5-[2-(2-phenoxyethyl)-3,4-dihydro-1H-isoquinolin-3-yl]-1,3,4-oxadiazole](/img/structure/B7559083.png)
![N,5-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559090.png)
![[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B7559093.png)